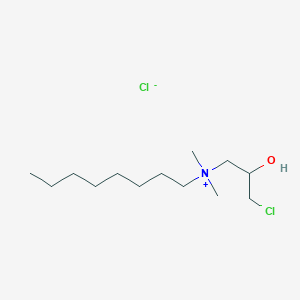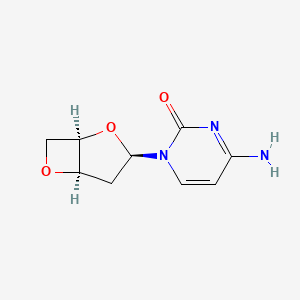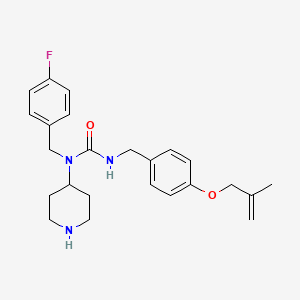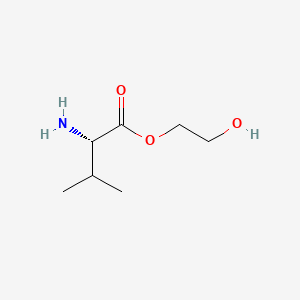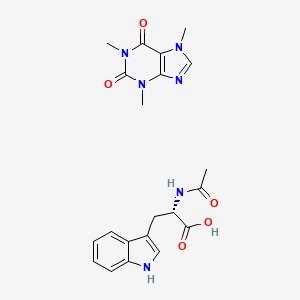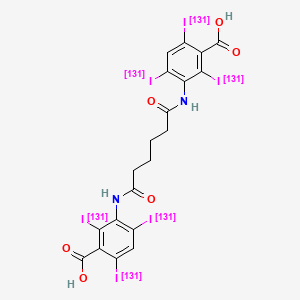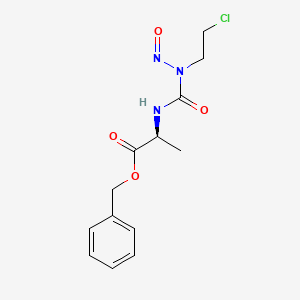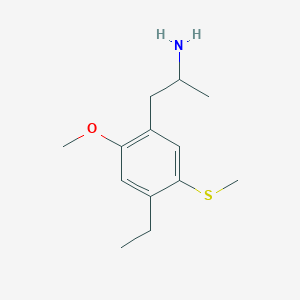
4-Ethyl-2-methoxy-5-methylthioamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-methoxy-5-methylthioamphetamine is a synthetic compound belonging to the substituted amphetamine class. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. This compound is structurally related to other phenethylamines and amphetamines, which are known for their stimulant and hallucinogenic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methoxy-5-methylthioamphetamine involves several steps. One common method starts with 3-ethylphenol, which is reacted with chlorosulfonic acid in the presence of dimethyl sulfoxide (DMSO) to form a sulfonium chloride intermediate. This intermediate is then treated with sodium hydroxide (NaOH) and methanol (MeOH) to produce 3-ethyl-4-(methylthio)phenol. The phenol is then methylated using methyl iodide in the presence of potassium hydroxide (KOH) to yield 3-ethyl-4-(methylthio)anisole. Finally, the anisole is subjected to a formylation reaction using phosphorus oxychloride (POCl3) and N-methylformanilide to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its limited use and potential legal restrictions. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-methoxy-5-methylthioamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-Ethyl-2-methoxy-5-methylthioamphetamine has been studied primarily for its psychoactive properties. It is used in research to understand the effects of substituted amphetamines on the central nervous system. Studies have explored its potential as a serotonin releasing agent, similar to other compounds in its class . Additionally, it has been investigated for its potential therapeutic applications in treating certain psychiatric disorders, although its use is limited due to legal and safety concerns.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-methoxy-5-methylthioamphetamine involves its interaction with serotonin receptors in the brain. It acts as a serotonin releasing agent, increasing the levels of serotonin in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which is associated with mood elevation and altered perception. The compound may also interact with other neurotransmitter systems, including dopamine and norepinephrine, contributing to its stimulant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthioamphetamine: Similar in structure but lacks the ethyl and methoxy groups.
2,5-Dimethoxy-4-methylamphetamine: Known for its psychedelic effects, similar to 4-Ethyl-2-methoxy-5-methylthioamphetamine but with different substituents.
4-Methoxyamphetamine: Shares the methoxy group but differs in other substituents.
Uniqueness
This compound is unique due to its specific combination of ethyl, methoxy, and methylthio groups, which contribute to its distinct pharmacological profile. This combination of substituents may result in unique interactions with neurotransmitter systems, differentiating it from other similar compounds .
Propriétés
Numéro CAS |
207740-43-0 |
|---|---|
Formule moléculaire |
C13H21NOS |
Poids moléculaire |
239.38 g/mol |
Nom IUPAC |
1-(4-ethyl-2-methoxy-5-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NOS/c1-5-10-7-12(15-3)11(6-9(2)14)8-13(10)16-4/h7-9H,5-6,14H2,1-4H3 |
Clé InChI |
CBSUPAQTEZIWSK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1SC)CC(C)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


